![molecular formula C12H18O2 B2541449 3-(双环[2.2.1]庚-2-基)丙-2-烯酸乙酯 CAS No. 1807920-92-8](/img/structure/B2541449.png)
3-(双环[2.2.1]庚-2-基)丙-2-烯酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-{bicyclo[221]heptan-2-yl}prop-2-enoate is an organic compound with the molecular formula C₁₂H₁₈O₂ It is a derivative of bicyclo[221]heptane, a structure known for its rigidity and unique chemical properties
科学研究应用
Ethyl 3-{bicyclo[2.2.1]heptan-2-yl}prop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 3-{bicyclo[2.2.1]heptan-2-yl}prop-2-enoate can be synthesized through a series of organic reactions. One common method involves the esterification of 3-{bicyclo[2.2.1]heptan-2-yl}prop-2-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of ethyl 3-{bicyclo[2.2.1]heptan-2-yl}prop-2-enoate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and catalysts can further enhance the efficiency of the process.
化学反应分析
Types of Reactions
Ethyl 3-{bicyclo[2.2.1]heptan-2-yl}prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield 3-{bicyclo[2.2.1]heptan-2-yl}prop-2-enoic acid, while reduction with lithium aluminum hydride can produce ethyl 3-{bicyclo[2.2.1]heptan-2-yl}propan-2-ol.
作用机制
The mechanism by which ethyl 3-{bicyclo[2.2.1]heptan-2-yl}prop-2-enoate exerts its effects depends on the specific reactions it undergoes. In general, the compound interacts with molecular targets through its ester and bicyclo[2.2.1]heptane moieties. These interactions can involve nucleophilic attack, electrophilic addition, or radical formation, depending on the reaction conditions and the nature of the target molecules.
相似化合物的比较
Ethyl 3-{bicyclo[2.2.1]heptan-2-yl}prop-2-enoate can be compared with other bicyclo[2.2.1]heptane derivatives, such as:
Bicyclo[2.2.1]heptane-2-carboxylic acid: This compound has a carboxylic acid group instead of an ester group, leading to different reactivity and applications.
Bicyclo[2.2.1]heptan-2-one:
Bicyclo[2.2.1]heptane-2-amine: This amine derivative exhibits unique properties due to the presence of an amino group.
The uniqueness of ethyl 3-{bicyclo[221]heptan-2-yl}prop-2-enoate lies in its combination of the bicyclo[22
属性
IUPAC Name |
ethyl (E)-3-(2-bicyclo[2.2.1]heptanyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-2-14-12(13)6-5-11-8-9-3-4-10(11)7-9/h5-6,9-11H,2-4,7-8H2,1H3/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSCQVKURBIBHJY-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1CC2CCC1C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1CC2CCC1C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![8-{[benzyl(methyl)amino]methyl}-7-hydroxy-3-phenyl-4H-chromen-4-one](/img/structure/B2541366.png)
![2-[(3-Chlorobenzyl)oxy]-1-ethanol](/img/structure/B2541367.png)
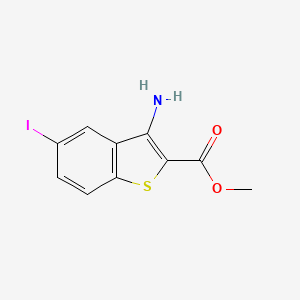
![2-[3-(3,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2541369.png)
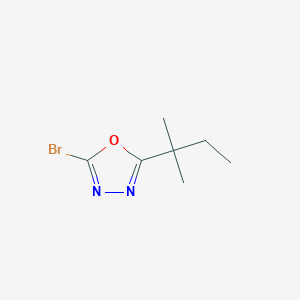
![[(4R,4aS,8aS)-4-formyl-4-hydroxy-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalen-1-yl] (2E,4E,6E)-octa-2,4,6-trienoate](/img/structure/B2541376.png)
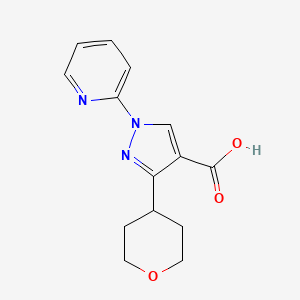
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,6-dimethoxybenzamide](/img/structure/B2541378.png)

![2-(4-chlorophenyl)-N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}acetamide](/img/structure/B2541381.png)
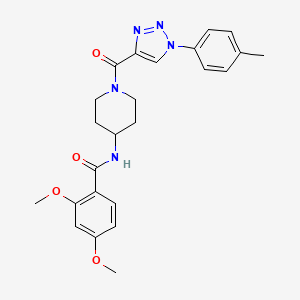
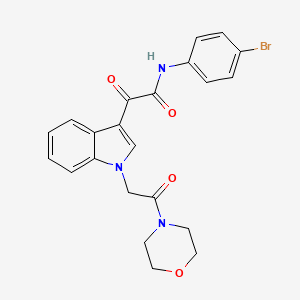
![1-(4-ethylpiperazin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol dihydrochloride](/img/structure/B2541388.png)
![N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}cyclopropanecarboxamide](/img/structure/B2541389.png)
